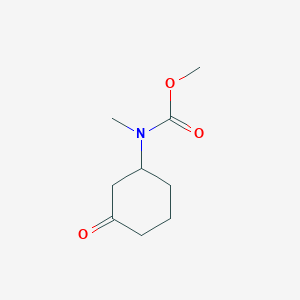
(R)-3-azido-2-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-azido-2-hydroxypropanal is an organic compound with a unique structure that includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-azido-2-hydroxypropanal typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-3-chloro-2-hydroxypropanal with sodium azide (NaN₃) under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.
Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (2R)-3-azido-2-oxopropanal
Reduction: (2R)-3-amino-2-hydroxypropanal
Substitution: Iminophosphorane intermediates
Applications De Recherche Scientifique
(R)-3-azido-2-hydroxypropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-Chloro-2-hydroxypropanal: A precursor in the synthesis of (R)-3-azido-2-hydroxypropanal.
(2R)-3-Amino-2-hydroxypropanal: A reduction product of this compound.
(2R)-3-Azido-2-oxopropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse reactivity and applications, particularly in the fields of bioorthogonal chemistry and drug development.
Propriétés
Formule moléculaire |
C3H5N3O2 |
|---|---|
Poids moléculaire |
115.09 g/mol |
Nom IUPAC |
(2R)-3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1 |
Clé InChI |
HXOCWVXINKSYAR-GSVOUGTGSA-N |
SMILES isomérique |
C([C@H](C=O)O)N=[N+]=[N-] |
SMILES canonique |
C(C(C=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)

![4-Methoxy-N-{6-[2-(pyridin-2-yl)ethyl]-2H-1,3-benzodioxol-5-yl}benzamide](/img/structure/B8322420.png)






![2-(2-Fluorophenyl)thiazolo[5,4-b]pyridine](/img/structure/B8322469.png)
